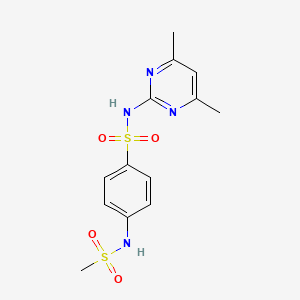

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through cyclization reactions, followed by the introduction of dimethyl groups via alkylation. The benzenesulfonamide moiety is then attached through sulfonation and subsequent coupling reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also emphasize the importance of purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine or benzenesulfonamide moieties.

Wissenschaftliche Forschungsanwendungen

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide is a chemical compound with potential applications in various scientific fields. Its CAS number is 545384-22-3.

Properties and Structure

- Molecular Formula C13H16N4O4S2

- It is a diazine that retains its aromaticity .

- Derivatives of pyrimidine are widely present in organic macromolecular nucleic acids, and many drugs also contain them .

Synonyms

- This compound

Potential Applications

While the provided search results do not offer explicit applications of this compound, they do provide some context clues regarding its potential uses.

- Antibacterial Research: Sulfonamides, which share structural similarities with the compound of interest, have demonstrated antibacterial activity . Some Schiff bases, prepared by condensation of sulfonamides like sulfamethoxypyridazine, exhibit antibacterial effects . Further research could explore whether this compound possesses similar antibacterial properties .

- Molecular Docking Studies: Research has shown that synthesized compounds containing sulfonamide moieties can bind to the active site of DNA gyrase . Molecular docking studies could be performed to investigate the binding mode of this compound with DNA gyrase or other relevant biological targets .

- Anti-diabetic Agents: Pyrazole-tetrazole-based hybrid compounds have shown potential as anti-diabetic agents . Further investigation may reveal that this compound, perhaps when combined with pyrazole or tetrazole, could also possess anti-diabetic properties .

Safety and Hazards

It is important to note that 4,6-Dimethylpyrimidine-2-sulfonamide, a related compound, has known hazards :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Wirkmechanismus

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzenesulfonamide

- N-(4,6-dimethylpyrimidin-2-yl)-4-chlorobenzenesulfonamide

- N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide stands out due to its specific substitution pattern and the presence of the methanesulfonamido group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure combines a pyrimidine moiety with sulfonamide functionalities, which are known for their diverse pharmacological properties.

Chemical Structure

The compound can be described by the following chemical structure:

- Chemical Formula : C₁₃H₁₅N₃O₄S₂

- Molecular Weight : 319.41 g/mol

Biological Activity Overview

Sulfonamide derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Sulfonamides are primarily known for their antibacterial properties. They work by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial growth and replication.

- Antitumor Activity : Recent studies indicate that certain sulfonamide derivatives can reduce cell viability in cancer cell lines, suggesting potential anticancer properties.

Antimicrobial Properties

Research has shown that compounds similar to this compound can effectively inhibit various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 0.014 |

| Compound 2 | Enterococcus faecalis | 0.156 |

| This compound | Escherichia coli | TBD |

These results indicate that the compound may possess significant antibacterial activity, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : HT-29 (colorectal adenocarcinoma), LN229 (glioblastoma)

- Concentration : Significant reductions in cell viability were observed at concentrations as low as 5 µg/mL after 24 hours of exposure.

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound on LN229 cells:

| Time (h) | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| 24 | 5 | 30 ± 5 (p < 0.0001) |

| 48 | 1.6 | 15 ± 3 (p < 0.0001) |

These findings suggest that the compound may induce significant apoptosis in cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications.

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in folate synthesis.

- Interaction with Cellular Targets : Studies suggest that these compounds may also interact with mitochondrial pathways and other cellular targets, leading to apoptosis in cancer cells.

Toxicological Profile

While the biological activity is promising, it is crucial to assess the toxicity profile of this compound:

- Potential Toxicities : Some studies indicate possible mitochondrial and hepatic toxicities associated with sulfonamide derivatives.

Eigenschaften

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-(methanesulfonamido)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4S2/c1-9-8-10(2)15-13(14-9)17-23(20,21)12-6-4-11(5-7-12)16-22(3,18)19/h4-8,16H,1-3H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVQUHJULWQWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.